Methoxytriphenylsilane
Overview
Description
Methoxytriphenylsilane is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The molecule consists of a silicon atom bonded to a methoxy group and three phenyl groups. This structure makes it a valuable compound in the field of organosilicon chemistry, where it can participate in a variety of chemical reactions and serve as a precursor for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of methoxytriphenylsilane-related compounds often involves the reaction of methoxysilanes with other chemical reagents. For instance, methoxydimethylsilane and methoxytrimethylsilane can be prepared by reacting methanol with bisdimethylsilyl sulphide and bistrimethylsilyl sulphide, respectively, yielding almost quantitative yields . Another example is the synthesis of methoxy-bis[tris(trimethylsilyl)silyl]methane, which is achieved by reacting tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether .
Molecular Structure Analysis
The molecular structure of methoxytriphenylsilane and related compounds is characterized by the presence of silicon atoms bonded to various organic groups. In the case of methoxy-bis[tris(trimethylsilyl)silyl]methane, the structure is significantly distorted due to the steric demands of the two large hypersilyl groups attached to the central carbon atom . These structural features can influence the reactivity and physical properties of the molecules.
Chemical Reactions Analysis
Methoxytriphenylsilane and its derivatives undergo a range of chemical reactions. For example, thermolysis of a methoxytriphenylsiloxycarbene leads to methyl triphenylsilylformate and methyl triphenylsilyl ether through a Brook rearrangement and decarbonylation . Additionally, methoxysilane molecules can be deposited on substrates like iron, forming a thin uniform layer that displaces carbonaceous material . Methoxy groups can also be substituted by lithium amide to yield aminomethoxysilanes, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxytriphenylsilane and its derivatives are influenced by their molecular structure. For instance, the presence of methoxy and phenyl groups can affect the solubility, boiling point, and reactivity of the compound. The methoxy groups in certain derivatives are not in conjugation with the acceptor, which can lead to red-shifted absorption and emissions . Nuclear magnetic resonance (NMR) and hydrogen-bonding data provide insights into the behavior of siloxane and methoxysilane derivatives, which can be useful for understanding their interactions with other molecules .
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
- Methoxytriphenylsilane plays a role in pharmacokinetic studies. For instance, it was involved in the identification of a major metabolite of danshensu (a component of Salvia miltiorrhiza used in treating cardiovascular diseases) in rat urine. This work highlights the application of methoxy derivatives in understanding drug metabolism and efficacy (Wang et al., 2015).
Material Science and Polymer Research
- In material science, methoxytriphenylsilane derivatives have been utilized in synthesizing side chain discotic polysiloxane with triphenylene moieties. This study explores their application in optoelectronic devices due to their unique phase behavior and thermooptical properties (Makowski et al., 2015).
Analytical Chemistry
- Methoxytriphenylsilane derivatives are also significant in analytical chemistry. They have been used in differentiating homologous and regioisomeric methoxy-cathinone derivatives using techniques like GC–MS, MS/MS, and GC–IR. This demonstrates their role in forensic and drug analysis (Abiedalla et al., 2016).
Wound Healing and Biomedical Applications
- In the biomedical field, methoxy derivatives are explored for their potential in wound healing. For example, polyurethane/siloxane-based wound dressing membranes, incorporating methoxysilane functional aniline tetramer (AT) moieties, have shown promising results for stimulating wound healing due to their antimicrobial and antioxidant properties (Gharibi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methoxy(triphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OSi/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVGDZNDSIUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171358 | |
Record name | Methoxytriphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxytriphenylsilane | |
CAS RN |
1829-41-0 | |
Record name | 1,1′,1′′-(Methoxysilylidyne)tris[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1829-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxytriphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxytriphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxytriphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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